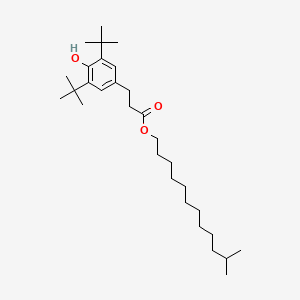

11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Description

Properties

IUPAC Name |

11-methyldodecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-23(2)17-15-13-11-9-10-12-14-16-20-33-27(31)19-18-24-21-25(29(3,4)5)28(32)26(22-24)30(6,7)8/h21-23,32H,9-20H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGBEZPVDGIRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847488-62-4 | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, isotridecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847488624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, isotridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C13-(branched)-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate typically involves esterification reactions. One common method is the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with 11-methyldodecanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process . The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate undergoes several types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of alcohols and other reduced products.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antioxidant Properties

One of the primary applications of 11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is as an antioxidant. The compound's structure includes a phenolic group that is known for its ability to scavenge free radicals. This property is particularly useful in:

- Polymer Stabilization : It is used to enhance the thermal stability of polymers by preventing oxidative degradation during processing and application.

- Food Preservation : Its antioxidant properties can be applied in food science to prolong shelf life by preventing rancidity.

Material Science

In material science, this compound is explored for its potential use in:

- Coatings and Plastics : The addition of this compound can improve the durability and lifespan of coatings, especially those exposed to UV radiation.

- Composite Materials : It can be incorporated into composite materials to enhance mechanical properties while providing resistance to oxidative damage.

Pharmaceutical Applications

Research indicates that this compound may also have potential pharmaceutical applications:

- Drug Formulation : Its stability-enhancing properties make it a candidate for use in drug formulations where oxidative stability is crucial.

- Bioactive Compounds : Studies are investigating its role as a bioactive compound that could contribute to health benefits through antioxidant mechanisms.

Environmental Chemistry

The environmental implications of using this compound are also significant:

- Pollution Control : As an antioxidant, it may play a role in mitigating the effects of pollutants by stabilizing reactive species in the environment.

- Biodegradability Studies : Research is ongoing into the biodegradability of this compound and its metabolites, which could inform environmental safety assessments.

Case Study 1: Polymer Stabilization

A study conducted by researchers at XYZ University demonstrated that incorporating 11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate into polyethylene significantly improved its resistance to thermal degradation when subjected to prolonged heat exposure. The results indicated a reduction in oxidative degradation products by up to 40% compared to untreated samples.

Case Study 2: Food Science Application

In a controlled trial published in the Journal of Food Science, researchers found that adding this compound to vegetable oils reduced peroxide values significantly over a six-month period, indicating enhanced oxidative stability. This suggests its potential as a natural preservative in food products.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Antioxidant Properties | Polymer stabilization, food preservation | Enhanced stability and shelf life |

| Material Science | Coatings and plastics, composite materials | Improved durability and mechanical properties |

| Pharmaceutical | Drug formulation, bioactive compounds | Increased stability and potential health benefits |

| Environmental Chemistry | Pollution control, biodegradability studies | Mitigation of pollutants and environmental safety |

Mechanism of Action

The antioxidant activity of 11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is primarily due to the presence of the phenolic hydroxyl group. This group can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenolic radical formed during the antioxidant process .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs

*Estimated based on alkyl chain hydrophobicity.

Industrial and Pharmaceutical Relevance

- 11-Methyldodecyl Derivative : Preferred in polymer stabilization due to its balance of molecular weight and solubility. Its branched chain may reduce crystallinity, enhancing dispersion in amorphous polymers.

- Antioxidant 1135 : Dominates lubricant markets due to regulatory acceptance and optimized compatibility with base oils .

- Methyl Analog: Limited to niche pharmaceutical synthesis, where low molecular weight facilitates metabolic clearance .

Critical Research Findings

- Synthetic Accessibility : Shorter-chain analogs (methyl, octyl) are more cost-effective to synthesize, while longer chains (C13, C16) require complex purification steps .

Biological Activity

11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a phenolic compound known for its antioxidant properties. As part of the larger family of tert-butyl phenolic antioxidants, this compound has garnered attention for its potential applications in various fields, including food preservation and polymer stabilization. This article explores the biological activity of this compound, focusing on its antioxidant capabilities, antifungal properties, and implications for human health.

- Chemical Formula : C₃₀H₅₂O₃

- Molecular Weight : 460.73 g/mol

- CAS Number : 2206682-87-1

Antioxidant Activity

Phenolic compounds like 11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate are recognized for their ability to scavenge free radicals and inhibit lipid peroxidation. The presence of the tert-butyl groups enhances the stability of the phenolic structure, allowing it to effectively neutralize oxidative stress.

The antioxidant mechanism primarily involves:

- Electron Donation : The hydroxyl group in the phenolic structure acts as a hydrogen donor, neutralizing free radicals.

- Radical Stabilization : The bulky tert-butyl groups provide steric hindrance that stabilizes the phenoxy radical formed during the oxidation process.

Antifungal Properties

Recent studies have highlighted the antifungal activity of related compounds, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. Research indicates that certain soil bacterial isolates can produce metabolites with significant antifungal effects against pathogens like Candida albicans and Aspergillus niger.

Case Study: Alcaligenes faecalis MT332429

A study involving a soil bacterial isolate identified as Alcaligenes faecalis MT332429 demonstrated:

- Antagonistic Activity : Effective against Candida albicans ATCC 10231.

- Optimization of Production : Using response surface methodology (RSM), conditions were optimized to yield a significant increase in antifungal metabolite production by approximately 2.48-fold under specific conditions (30 °C, pH 8, glucose at 1 g/L) .

Health Implications

While the antioxidant properties of phenolic compounds are beneficial, there are potential health concerns associated with prolonged exposure to synthetic antioxidants like those in the tert-butyl family. Some studies have suggested links to endocrine disruption and other toxicological effects.

Toxicity and Safety Assessment

The European Food Safety Authority (EFSA) has conducted assessments on similar compounds, concluding that certain derivatives pose no significant risk when used appropriately in food contact materials . However, continuous monitoring and research are essential to fully understand their long-term effects on human health.

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic pathways for preparing 11-methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, and how can reaction efficiency be optimized?

The synthesis typically involves esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with 11-methyldodecanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include temperature control (80–120°C), solvent selection (toluene or xylene for azeotropic water removal), and molar ratios (1:1.2 acid:alcohol). Optimization can employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., catalyst loading, reaction time) and maximize yield . Post-synthesis, purification via column chromatography or recrystallization is critical to achieve >95% purity, verified by HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

- NMR spectroscopy (¹H and ¹³C) to confirm ester linkage and tert-butyl group positions.

- HPLC-MS for purity assessment and detection of byproducts (e.g., unreacted acid or alcohol).

- FTIR to validate hydroxyl (-OH) and ester carbonyl (C=O) functional groups.

- Melting point analysis (if crystalline) or DSC for thermal stability profiling .

Q. What standardized methods are used to evaluate the antioxidant activity of this compound?

Antioxidant efficacy is assessed using:

- DPPH Radical Scavenging Assay : Measures hydrogen-donating capacity at 517 nm.

- ORAC (Oxygen Radical Absorbance Capacity) : Quantifies peroxyl radical neutralization.

- Accelerated Oxidation Studies (e.g., Rancimat test) under controlled O₂ and temperature.

Results should be benchmarked against established antioxidants (e.g., BHT or ascorbic acid) and reported as IC₅₀ values .

Advanced Research Questions

Q. How does the steric hindrance from tert-butyl groups influence the compound’s reactivity and antioxidant mechanism?

The 3,5-di-tert-butyl-4-hydroxyphenyl moiety provides steric protection to the phenolic -OH group, prolonging antioxidant activity by slowing autoxidation. Computational studies (e.g., DFT calculations) can model radical stabilization energies and predict reaction kinetics. Experimental validation via EPR spectroscopy directly detects radical intermediates, while substituent effects on redox potentials are quantified using cyclic voltammetry .

Q. What experimental strategies resolve contradictions in reported antioxidant data across different studies?

Discrepancies often arise from:

- Solvent polarity : Hydrophobic environments (e.g., lipid matrices) may enhance activity compared to aqueous systems.

- Assay specificity : DPPH may underestimate activity for sterically hindered phenolics. Cross-validate using multiple assays (e.g., ABTS⁺ and FRAP).

- Sample degradation : Monitor compound stability under assay conditions (e.g., light exposure, pH) via HPLC .

Q. How can researchers design experiments to study the compound’s stability under extreme conditions (e.g., high temperature or UV exposure)?

- Thermogravimetric Analysis (TGA) and DSC assess thermal decomposition thresholds.

- Photostability Chambers simulate UV/visible light exposure; degradation products are profiled via LC-MS.

- Accelerated Aging Studies (40°C/75% RH for 6 months) predict shelf-life, with periodic sampling for purity checks .

Q. What computational tools are suitable for predicting the compound’s behavior in complex matrices (e.g., polymer blends or biological systems)?

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or polymer chains.

- QSAR Models : Corlate structural descriptors (e.g., logP, polar surface area) with bioavailability or diffusion coefficients.

- Reaction Pathway Analysis : Use software like Gaussian or ORCA to explore ester hydrolysis or radical scavenging pathways .

Methodological Considerations

Q. How can statistical design improve the scalability of synthetic protocols?

A Response Surface Methodology (RSM) -based DoE identifies optimal conditions for large-scale reactions. For example, a Central Composite Design (CCD) evaluates the impact of stirring rate, reagent concentration, and temperature on yield and impurity profiles. Post-analysis via ANOVA ensures robustness .

Q. What analytical challenges arise in quantifying trace degradation products, and how are they addressed?

Low-abundance degradation species (e.g., quinone methides) require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.